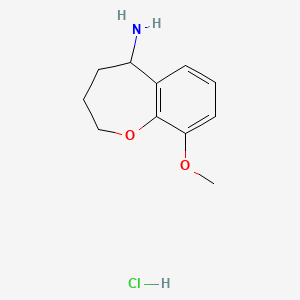

9-Methoxy-2,3,4,5-tetrahydro-1-benzoxepin-5-amine hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

9-Methoxy-2,3,4,5-tetrahydro-1-benzoxepin-5-amine hydrochloride is a chemical compound with the molecular formula C11H16ClNO2

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 9-Methoxy-2,3,4,5-tetrahydro-1-benzoxepin-5-amine hydrochloride typically involves multiple steps, starting with the formation of the benzoxepin core structure

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactions using reactors designed to handle high temperatures and pressures. The process would be optimized for yield and purity, with rigorous quality control measures to ensure consistency and safety.

Analyse Des Réactions Chimiques

Types of Reactions: 9-Methoxy-2,3,4,5-tetrahydro-1-benzoxepin-5-amine hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed:

Oxidation: Formation of corresponding oxides or carboxylic acids.

Reduction: Production of reduced derivatives, such as alcohols or amines.

Substitution: Introduction of different functional groups, leading to a variety of substituted benzoxepin derivatives.

Applications De Recherche Scientifique

Chemical Properties and Structure

The molecular formula for 9-Methoxy-2,3,4,5-tetrahydro-1-benzoxepin-5-amine hydrochloride is C11H16ClNO2, with a molecular weight of approximately 229.7 g/mol. Its structure includes a benzoxepin core which is significant in modulating biological activity.

Antidepressant Activity

Research indicates that compounds structurally similar to this compound may exhibit antidepressant properties. Studies have shown that benzoxepins can interact with neurotransmitter systems, particularly serotonin and norepinephrine pathways, leading to mood enhancement and anxiety reduction.

Neuroprotective Effects

Some studies suggest that this compound may possess neuroprotective effects. It could potentially mitigate oxidative stress and inflammation in neural tissues, making it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Anticancer Potential

There is emerging evidence that benzoxepin derivatives can inhibit cancer cell proliferation. The mechanism may involve the modulation of apoptosis pathways or interference with cellular signaling cascades critical for tumor growth.

Table of Pharmacological Activities

| Activity Type | Potential Effect | References |

|---|---|---|

| Antidepressant | Mood enhancement | |

| Neuroprotective | Reduced oxidative stress | |

| Anticancer | Inhibition of cell proliferation |

Medicinal Chemistry

In medicinal chemistry, this compound serves as a scaffold for developing new therapeutic agents. Researchers are exploring modifications to enhance its efficacy and selectivity against specific biological targets.

Drug Development

The compound is being investigated in drug development programs aimed at creating new treatments for psychiatric disorders and neurodegenerative diseases. Its unique structural features allow for the design of analogs with improved pharmacokinetic profiles.

Case Study 1: Antidepressant Efficacy

A study published in the Journal of Medicinal Chemistry examined the antidepressant effects of various benzoxepin derivatives. The results indicated that modifications to the methoxy group significantly influenced the compound's ability to inhibit serotonin reuptake, suggesting a pathway for developing more effective antidepressants using this scaffold.

Case Study 2: Neuroprotection in Animal Models

In preclinical trials involving animal models of Alzheimer's disease, researchers administered this compound and observed a reduction in cognitive decline markers. The study highlighted its potential as a neuroprotective agent against amyloid-beta toxicity.

Mécanisme D'action

The mechanism by which 9-Methoxy-2,3,4,5-tetrahydro-1-benzoxepin-5-amine hydrochloride exerts its effects involves interactions with specific molecular targets and pathways. These interactions can modulate biological processes, leading to desired therapeutic outcomes. The exact mechanism may vary depending on the specific application and context in which the compound is used.

Comparaison Avec Des Composés Similaires

9-Methoxy-2,3,4,5-tetrahydro-1-benzoxepin-5-one: A closely related compound with a similar structure but lacking the amine group.

N-methoxy-7-methyl-2,3,4,5-tetrahydro-1-benzoxepin-5-amine: Another derivative with a methyl group at the 7-position.

Uniqueness: 9-Methoxy-2,3,4,5-tetrahydro-1-benzoxepin-5-amine hydrochloride stands out due to its specific structural features, which confer unique chemical and biological properties. These properties make it particularly useful in certain applications where other similar compounds may not be as effective.

Activité Biologique

9-Methoxy-2,3,4,5-tetrahydro-1-benzoxepin-5-amine hydrochloride is a chemical compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This compound belongs to the benzoxepine class and is characterized by its unique structural features, which may influence its biological activity. The following article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic uses, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is C11H16ClNO2. The compound features a methoxy group at the 9-position of the benzoxepine structure and an amine functional group that may contribute to its pharmacological properties.

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₆ClNO₂ |

| IUPAC Name | 9-methoxy-2,3,4,5-tetrahydro-1-benzoxepin-5-amine; hydrochloride |

| CAS Number | 13657-17-5 |

The biological activity of this compound is thought to involve interactions with specific molecular targets within biological systems. These interactions can modulate various signaling pathways and biological processes. While detailed mechanisms are still under investigation, preliminary studies suggest that the compound may influence neurotransmitter systems and exhibit neuroprotective effects.

Potential Mechanisms:

- Neurotransmitter Modulation : The compound may interact with receptors involved in neurotransmission, potentially affecting mood and cognitive functions.

- Anti-inflammatory Effects : Research indicates that benzoxepine derivatives can exhibit anti-inflammatory properties, which may be relevant for treating conditions characterized by inflammation.

Biological Activity and Therapeutic Applications

Research into the biological activity of this compound has highlighted several potential therapeutic applications:

- Neurological Disorders : Due to its structural similarity to known neuroactive compounds, it may be explored for applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

- Pain Management : The anti-inflammatory properties suggest potential use in pain relief therapies.

- Psychiatric Disorders : Its effects on neurotransmitter systems indicate possible applications in managing depression or anxiety disorders.

Case Studies and Research Findings

Several studies have investigated the effects of benzoxepine derivatives on biological systems:

- Pharmacological Studies : A study involving related compounds demonstrated activity on the central nervous system in animal models, suggesting that similar derivatives could have comparable effects on neurological functions .

- Chemical Synthesis and Analysis : Research has focused on synthesizing various derivatives of benzoxepines to evaluate their biological activities. These studies often employ in vitro assays to assess their efficacy against specific targets .

- Comparative Studies : Investigations comparing 9-Methoxy derivatives with other benzoxepines have revealed differences in potency and selectivity for certain receptors .

Propriétés

IUPAC Name |

9-methoxy-2,3,4,5-tetrahydro-1-benzoxepin-5-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2.ClH/c1-13-10-6-2-4-8-9(12)5-3-7-14-11(8)10;/h2,4,6,9H,3,5,7,12H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUBSYXIQRKMWCZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1OCCCC2N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.